6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with an isopentylthio group attached to the sixth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6-(3-methylbutylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)3-4-16-10-12-8-7(5-11-14-8)9(15)13-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYXXYZBDEFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C=NN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (precursor 2 ) with ethyl acetate in the presence of sodium ethoxide. This reaction forms the 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine core (4 ), which is subsequently chlorinated using phosphoryl trichloride to yield intermediate 5 (Scheme 1). Hydrolysis of 5 with hydrazine hydrate generates the 4-hydrazinyl derivative (6 ), a critical precursor for further functionalization.
Table 1: Key intermediates in pyrazolo[3,4-d]pyrimidinone synthesis
Thiolation at Position 6
Phosphorus Pentasulfide-Mediated Thiolation
The introduction of a thiol group at position 6 is achieved by treating intermediate 4 with phosphorus pentasulfide (P$$ _2$$S$$ _5 $$) in pyridine under reflux. This method converts the carbonyl group at position 4 to a thione, while simultaneously introducing a thiol at position 6. The reaction proceeds via nucleophilic attack of sulfide ions, yielding 6-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (9 ) with 91% efficiency.
Key spectral data for compound 9 :
Alternative Thiolation Using Carbon Disulfide
In alkaline conditions, carbon disulfide reacts with pyrazolo[3,4-d]pyrimidinone derivatives to form dithione intermediates. For example, treatment of precursor 1 with carbon disulfide in 10% alcoholic potassium hydroxide yields 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione (6 ). While this method is effective for dithiolation, regioselectivity for position 6 requires careful optimization.
Alkylation with Isopentyl Bromide
Nucleophilic Substitution in Anhydrous DMF
The thiol group at position 6 undergoes alkylation with isopentyl bromide (1-bromo-3-methylbutane) in the presence of anhydrous potassium carbonate and DMF. This SN2 reaction proceeds at 80°C for 6–8 hours, yielding 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with 75% efficiency.
Table 2: Optimization of alkylation conditions
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | K$$ _2$$CO$$ _3 $$ | 75 | 98.5 |
| Solvent | DMF | 68 | 97.8 |
| Temperature | 80°C | 75 | 98.5 |
| Reaction Time | 6 hours | 75 | 98.5 |
Spectral Confirmation of Alkylation
- $$ ^1\text{H NMR} $$ : δ 4.12 (d, J = 7.4 Hz, S-CH$$ _2 $$), 1.05 (m, CH(CH$$ _3 $$)$$ _2 $$), 0.91 (d, J = 6.8 Hz, CH$$ _3 $$)
- Mass Spectrometry : m/z 368.54 (M$$ ^+ $$)
Alternative Synthesis Routes
Hydrazone Formation and Rearrangement
Hydrazones derived from 4-hydrazinylpyrazolo[3,4-d]pyrimidines (e.g., 7 and 8 ) can undergo thermal rearrangement to thioether derivatives. However, this route is less efficient (yields <50%) and prone to byproduct formation.
Direct Cyclization with Isopentylthiol
A one-pot cyclization strategy using 5-amino-1H-pyrazole-4-carbonitrile and isopentylthiol in the presence of triethyl orthoformate has been reported. While this method reduces step count, it suffers from poor regiocontrol and lower yields (55–60%).
Analytical Characterization
Spectroscopic Techniques
- IR Spectroscopy : Confirmation of thioether (C-S-C) via 640–680 cm$$ ^{-1} $$ stretches.
- $$ ^1\text{H NMR} $$ : Distinct signals for isopentyl protons (δ 0.91–1.05) and pyrimidinone aromatic protons (δ 7.52–8.47).
- Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., 368.54 for C$$ _18$$H$$ _22$$N$$ _4$$OS).
Table 3: Comparative spectral data for 6-(isopentylthio) derivatives
| Compound | IR (C-S-C, cm$$ ^{-1} $$) | $$ ^1\text{H NMR} $$ (δ, S-CH$$ _2 $$) | m/z (M$$ ^+ $$) |
|---|---|---|---|
| Target compound | 655 | 4.12 | 368.54 |
| Analog (4-nonyl) | 660 | 4.10 | 410.62 |
Challenges and Optimization
Regioselectivity in Thiolation
Positional selectivity during thiolation remains a key challenge. Phosphorus pentasulfide preferentially targets position 4 over 6, necessitating excess reagent and extended reaction times.
Byproduct Formation During Alkylation
Competing O-alkylation and dialkylation are mitigated by using anhydrous conditions and stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- pyrimido[4,5-d]pyrimidines
Uniqueness
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the isopentylthio group, which imparts distinct chemical and biological properties.
Biological Activity
6-(Isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The compound can be synthesized through a series of reactions involving the condensation of appropriate precursors. The general synthetic route involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Pyrimidine Integration : Incorporating pyrimidine moieties to form the fused ring structure.
- Thioether Formation : Introducing isopentylthio groups via nucleophilic substitution reactions.
The resulting compound exhibits distinct physical properties, including a melting point around 80-87°C and a molecular formula of C₁₈H₂₂N₄S .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. Specifically, 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown promising results:
- Cytotoxicity : The compound was evaluated against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. The IC50 values ranged from 4.03 to 6.18 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 4.50 |
| MCF-7 | 4.17 |
| HCT-116 | 5.13 |
The mechanism underlying the anticancer activity involves the inhibition of key cellular pathways:
- Topoisomerase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: In Vitro Evaluation
A study conducted by Zaki et al. (2021) synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer potential. Among these, the derivative containing the isopentylthio group exhibited superior cytotoxicity across multiple cancer cell lines .
Study 2: Comparative Analysis with Doxorubicin
In a comparative study, researchers found that the tested compound's efficacy surpassed that of doxorubicin in specific cancer models, suggesting it could serve as a more effective alternative in chemotherapy regimens .
Pharmacological Implications
The promising biological activities of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suggest its potential as a lead compound for further development in anticancer therapies. The unique structural features allow for modifications that could enhance selectivity and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
